JMS-17-2

Descripción general

Descripción

JMS-17-2 es un antagonista potente y selectivo del receptor 1 de la quimiocina CX3C (CX3CR1), con un valor de IC50 de 0,32 nanomolar. Este compuesto ha demostrado un potencial significativo en la reducción de la metástasis y la colonización de las células del cáncer de mama .

Aplicaciones Científicas De Investigación

Química

En química, JMS-17-2 se utiliza como un compuesto de herramienta para estudiar el receptor CX3CR1 y su papel en varios procesos químicos.

Biología

En la investigación biológica, this compound se emplea para investigar el papel de CX3CR1 en la señalización celular, la migración y la respuesta inmunitaria.

Medicina

This compound ha mostrado promesa en la investigación médica, particularmente en el estudio de la metástasis del cáncer. Se ha encontrado que reduce la siembra metastásica y la colonización de las células del cáncer de mama .

Industria

En el sector industrial, this compound se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos al receptor CX3CR1.

Mecanismo De Acción

JMS-17-2 ejerce sus efectos uniéndose selectivamente al receptor CX3CR1, inhibiendo su interacción con su ligando, fractalkina (CX3CL1). Esta inhibición interrumpe las vías de señalización involucradas en la migración celular, la supervivencia y la proliferación, lo que reduce la metástasis de las células cancerosas .

Análisis Bioquímico

Biochemical Properties

JMS-17-2 interacts with the CX3CR1, a receptor of the CX3C chemokine fractalkine (CX3CL1) . This interaction is crucial in driving cancer cells into the skeleton, activating survival signaling pathways in normal and cancer cells, and promoting cell survival . The compound exerts a dose-dependent inhibition on the ERK phosphorylation of SKBR3 breast cancer cells exposed to 50nM Fractalkine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to weaken the metastasis and settlement of breast cancer cells . It can prevent circulating tumor cells from transforming into disseminated tumor cells and inhibit the expansion of existing tumor numbers and sizes in both the skeleton and visceral organs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the CX3CR1 . This binding inhibits the activation of survival signaling pathways in normal and cancer cells, thereby promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a dramatic reduction of tumors in both skeleton and visceral organs in SCID mice over a period of three weeks . This suggests that the compound has long-term effects on cellular function and is stable and resistant to degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In SCID mice with MDA-231 xenograft, a dosage of 10 mg/kg administered intraperitoneally twice a day for three weeks caused a dramatic reduction of tumors in both skeleton and visceral organs .

Metabolic Pathways

Given its interaction with the CX3CR1, it is likely involved in pathways related to cell survival and cancer metastasis .

Transport and Distribution

Given its potent effects on cellular function and survival, it is likely that it is efficiently transported and distributed within cells .

Subcellular Localization

Given its interaction with the CX3CR1, it is likely localized to the cell membrane where the CX3CR1 is typically found .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de JMS-17-2 implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:

Formación de la estructura central: Esto implica la reacción de una anilina sustituida con un cloruro de cloroacetilo para formar un intermedio.

Ciclización: El intermedio se somete a ciclización en presencia de una base para formar la estructura central de this compound.

Funcionalización: La estructura central se funcionaliza luego a través de varios pasos, incluida la halogenación, la aminación y las reacciones de acoplamiento, para introducir los grupos funcionales necesarios.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye:

Optimización de las condiciones de reacción: Utilizando catalizadores y solventes adecuados para reacciones a gran escala.

Purificación: Empleando técnicas como la cristalización y la cromatografía para lograr una alta pureza.

Control de calidad: Garantizando la coherencia y la calidad a través de rigurosos procesos de prueba y validación.

Análisis De Reacciones Químicas

Tipos de reacciones

JMS-17-2 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: También se puede reducir para formar diferentes productos reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en las posiciones halogenadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como el yoduro de sodio y el carbonato de potasio se emplean comúnmente.

Productos principales

Comparación Con Compuestos Similares

Compuestos similares

Fasiglifam (TAK-875): Otro antagonista de CX3CR1 con diferentes propiedades estructurales.

GW9508: Un compuesto con una diana receptora similar pero con perfiles farmacocinéticos diferentes.

Singularidad

JMS-17-2 es único debido a su alta selectividad y potencia para el receptor CX3CR1, lo que lo convierte en una herramienta valiosa tanto en investigación como en desarrollo terapéutico .

Si tiene alguna pregunta específica o necesita más detalles, ¡no dude en preguntar!

Propiedades

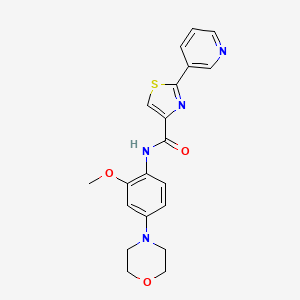

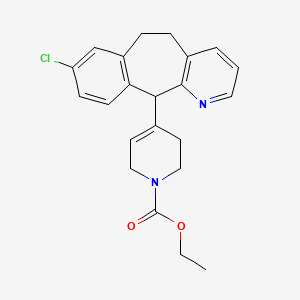

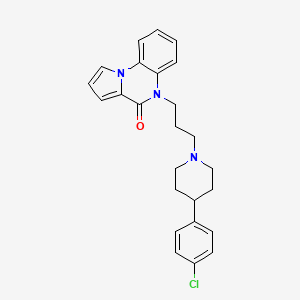

IUPAC Name |

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSMCMULWWHMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

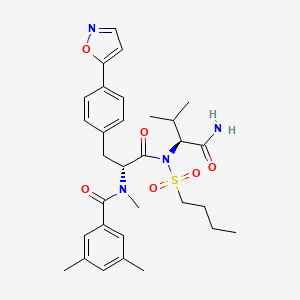

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

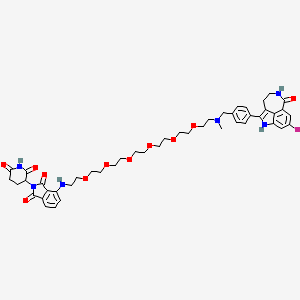

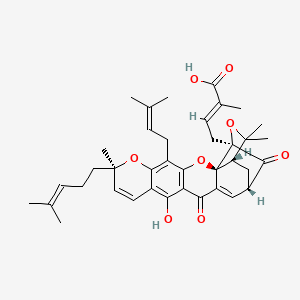

![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)